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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B13447747 Get Quote

Disclaimer: Spectroscopic data for a compound specifically named "Rauvoyunine C" is not

readily available in public scientific databases. It is possible that this is a rare, newly identified

compound, or a variant spelling of a known alkaloid. This guide will therefore provide a detailed

spectroscopic analysis of a closely related and well-characterized ajmaline-type alkaloid,

Ajmaline, as a representative example for researchers, scientists, and drug development

professionals. The methodologies and data presentation formats provided herein are directly

applicable to the characterization of novel Rauwolfia alkaloids.

Introduction to Ajmaline-Type Alkaloids
Ajmaline and its analogues are complex indole alkaloids isolated from plants of the Rauwolfia

species. These compounds exhibit a rigid hexacyclic molecular framework and are of

significant interest due to their pharmacological activities, particularly their antiarrhythmic

properties. The structural elucidation of these molecules relies heavily on a combination of

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS).

Spectroscopic Data of Ajmaline
The following tables summarize the ¹H and ¹³C NMR spectral data for ajmaline, along with its

key mass spectrometry fragments. This data is crucial for the structural confirmation and

identification of ajmaline and related compounds.

NMR Spectroscopic Data
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Table 1: ¹H NMR Spectroscopic Data for Ajmaline (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 1.85 m

3 3.20 m

5α 2.95 m

5β 2.50 m

6α 2.10 m

6β 1.65 m

8 3.15 m

9-H 7.45 d 7.5

10-H 7.08 t 7.5

11-H 7.15 t 7.5

12-H 7.25 d 7.5

14α 1.95 m

14β 1.40 m

15 2.80 m

16 2.60 m

17-OH 4.43 br s

19 1.25 m

20 2.20 m

21-H 4.26 d 9.0

N(1)-H 8.10 s

N(4)-CH₃ 2.70 s
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Table 2: ¹³C NMR Spectroscopic Data for Ajmaline[1]

Position Chemical Shift (δ, ppm)

2 68.1

3 49.5

5 53.8

6 21.7

7 53.1

8 134.5

9 121.5

10 119.8

11 128.2

12 110.9

13 142.9

14 33.5

15 34.8

16 40.2

17 76.5

18 18.2

19 32.1

20 42.5

21 91.8

N(4)-CH₃ 43.9
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High-resolution mass spectrometry (HRMS) is essential for determining the elemental

composition of the molecule, while tandem mass spectrometry (MS/MS) provides valuable

structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Ajmaline

Ion Calculated m/z Observed m/z

[M+H]⁺ 327.2072 327.2070

Table 4: Key MS/MS Fragmentation Data for Ajmaline

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Loss

327.2 184.1
Retro-Diels-Alder

fragmentation of the C-ring

327.2 144.1 Cleavage of the E-ring

Experimental Protocols
The following are detailed, representative protocols for the acquisition of NMR and mass

spectrometry data for an ajmaline-type alkaloid.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of the purified alkaloid.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another

suitable deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:
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A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Temperature: 298 K.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the residual solvent peak

(CDCl₃: δ 7.26 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the

solvent peak (CDCl₃: δ 77.16 ppm).

2D NMR Experiments (COSY, HSQC, HMBC):
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Utilize standard pulse programs for COSY (H-H correlation), HSQC (direct C-H

correlation), and HMBC (long-range C-H correlation) experiments to aid in the complete

assignment of all proton and carbon signals.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of the purified alkaloid in methanol or acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile

phase.

Instrumentation:

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap instrument, coupled to a UHPLC system.

Liquid Chromatography:

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3-4 kV.
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Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Acquisition Mode:

MS Scan: Acquire full scan data from m/z 100-1000.

MS/MS (Data-Dependent Acquisition): Select the top 3-5 most intense ions from the full

scan for fragmentation. Use a collision energy ramp to obtain informative fragment

spectra.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

natural product.
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Caption: Experimental workflow for natural product spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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